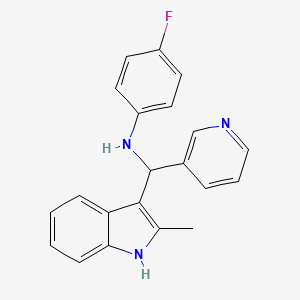

4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline

Description

4-Fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline is a fluoro-substituted aniline derivative featuring a hybrid scaffold of 2-methylindole and pyridine. The molecule’s structure includes a central methylene bridge connecting the 2-methylindol-3-yl and pyridin-3-yl groups, with a para-fluoro substituent on the aniline ring (CAS: 618400-26-3) .

Properties

IUPAC Name |

4-fluoro-N-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3/c1-14-20(18-6-2-3-7-19(18)24-14)21(15-5-4-12-23-13-15)25-17-10-8-16(22)9-11-17/h2-13,21,24-25H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHFKMWJGJFWHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halogens or nitro groups .

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline may serve as biased agonists at serotonin receptors, particularly the 5-HT1A receptor. These compounds can preferentially activate specific signaling pathways, which translates into distinct in vivo effects, including antidepressant-like activity in animal models .

Case Study:

A study demonstrated that derivatives of this compound exhibited differential signaling profiles leading to varied antidepressant effects in the Porsolt forced swimming test. This suggests potential for developing new antidepressants targeting specific serotonin pathways .

Cancer Research

Indole derivatives have shown promise in cancer treatment due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The structural characteristics of this compound may enhance its effectiveness against certain cancer types by modulating specific biological pathways involved in cell proliferation and survival .

Data Table: Anticancer Activity

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | Apoptosis induction | |

| Compound B | Lung Cancer | Cell cycle arrest | |

| 4-fluoro-N... | Various | Signal modulation |

Synthesis of Functional Materials

The unique properties of this compound allow it to be utilized as a building block in synthesizing advanced materials, including organic semiconductors and sensors. Its ability to form stable complexes with metals can enhance the performance of electronic devices.

Case Study:

Research involving indole-containing metal complexes has shown that these materials possess enhanced electrical conductivity and stability, making them suitable for applications in organic electronics and photonic devices .

Mechanism of Action

The mechanism of action of 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The indole and pyridine moieties can bind to various receptors and enzymes, modulating their activity. This compound may also interact with nucleic acids, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Core Scaffolds

The target compound’s closest analogs differ in substituents, heterocyclic cores, or substitution patterns. Key examples include:

4-Methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline (CAS: 618400-52-5)

- Modification : Replacement of the para-fluoro group with a methyl group on the aniline ring.

- The fluorine atom’s electronegativity may enhance hydrogen-bonding interactions with target receptors .

4-Fluoro-N-((7-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methyl)aniline (S13)

- Modification : Substitution of the indole core with an imidazopyridine ring.

- Impact : The imidazopyridine scaffold (as in S13) introduces a planar, electron-rich system, which may improve binding to kinase targets or antiparasitic proteins (e.g., visceral leishmaniasis targets) .

4-Fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline (CAS: 1042790-42-0)

Pharmacological and Physicochemical Properties

Table 1: Key Properties of Target Compound and Analogs

Key Observations:

- Fluorine vs.

- Heterocycle Influence : Imidazopyridine (S13) and thiazole derivatives exhibit distinct bioactivity profiles, underscoring the role of core scaffolds in target selectivity.

- Molecular Weight : The target compound’s higher molecular weight (~350 g/mol) may limit CNS penetration compared to smaller analogs like the thiazole derivative .

Receptor Interactions and Selectivity

- Ifenprodil-like Activity : The indole-pyridine-aniline structure resembles Ifenprodil, a GluN2B NMDA receptor antagonist (IC₅₀ = 20.30 ± 9.05 μM for GluN1/2B) . The target compound’s fluoro group may enhance binding to similar receptors.

- Voltage-Independent Modulation : Analog CNS4 exhibits voltage-independent activity on GluN1/2C and GluN1/2D receptors, suggesting that structural variations in the aniline moiety can modulate ion channel interactions .

Biological Activity

4-Fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C18H19FN2

- Molecular Weight : 284.35 g/mol

- CAS Number : Not yet assigned

The presence of the fluorine atom and the indole-pyridine moiety suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound was shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells with specific mutations in the epidermal growth factor receptor (EGFR) pathway. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells, particularly those resistant to conventional therapies .

The proposed mechanism of action includes:

- Inhibition of Kinase Activity : The compound may act as a kinase inhibitor, specifically targeting mutated forms of EGFR, which are common in various cancers.

- Induction of Apoptosis : By triggering apoptotic pathways, it leads to programmed cell death in malignant cells.

- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory responses, which is crucial in cancer progression .

Study 1: NSCLC Models

In a preclinical study involving Ba/F3 murine pro-B cell lines expressing mutant EGFR, the compound demonstrated an IC50 value less than 100 µM, indicating potent activity against these cancer models. The study highlighted its effectiveness against multiple mutations associated with resistance to existing therapies .

Study 2: Pharmacokinetics and Toxicology

A pharmacokinetic analysis revealed favorable absorption and distribution characteristics in animal models. Toxicological assessments indicated a low incidence of adverse effects at therapeutic doses, suggesting a promising safety profile for further clinical development .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H19FN2 |

| Molecular Weight | 284.35 g/mol |

| IC50 (against NSCLC cells) | < 100 µM |

| Primary Mechanism | EGFR inhibition |

| Safety Profile | Low toxicity at doses tested |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.